molecular formula C17H23NO4 B3854394 1-[4-(3-methylbutoxy)benzoyl]proline

1-[4-(3-methylbutoxy)benzoyl]proline

Cat. No.: B3854394
M. Wt: 305.4 g/mol
InChI Key: HTFZGKHPEKFNAR-UHFFFAOYSA-N
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Description

1-[4-(3-methylbutoxy)benzoyl]proline is a synthetic proline derivative designed for research applications in medicinal chemistry and drug discovery. Proline serves as a critical building block ("tecton") for designing new bioactive substances due to its unique conformational rigidity imposed by its pyrrolidine ring. This rigidity significantly influences the secondary structure of peptides and proteins, affecting their folding, stability, and biological function . This compound is of particular interest in the exploration of enzyme inhibitors and receptor modulators. The proline moiety is a common feature in several pharmaceuticals, including a class of first-line antihypertensive and cardiological drugs known as Angiotensin-Converting Enzyme (ACE) inhibitors . The structural features of 1-[4-(3-methylbutoxy)benzoyl]proline, combining a proline core with a benzoyl group and a 3-methylbutoxy side chain, make it a valuable candidate for investigating structure-activity relationships, optimizing ligand-receptor interactions, and developing new therapeutic leads. Researchers can utilize this compound in in silico molecular docking studies, macromolecular modeling, and synthetic chemistry workflows to advance the development of novel active compounds . Please note: This product is intended for research purposes only in a laboratory setting. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-[4-(3-methylbutoxy)benzoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-12(2)9-11-22-14-7-5-13(6-8-14)16(19)18-10-3-4-15(18)17(20)21/h5-8,12,15H,3-4,9-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFZGKHPEKFNAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The structural uniqueness of 1-[4-(3-methylbutoxy)benzoyl]proline lies in its hybrid architecture, merging a proline backbone with a substituted benzoyl group. Below is a comparative analysis with key analogs:

Compound Name Core Structure Key Substituents Structural Differences Reference
1-[4-(3-Methylbutoxy)benzoyl]proline Proline 4-(3-methylbutoxy)benzoyl N/A (target compound)
1-(4-Methylbutanoyl)-L-proline Proline 4-methylbutanoyl Lacks the ether oxygen in the side chain
{2-[4-(3-Methylbutoxy)phenyl]ethyl}amine HCl Ethylamine 4-(3-methylbutoxy)phenyl Replaces benzoylproline with ethylamine
1-[4-(Imidazol-1-yl)benzoyl]piperidine Piperidine 4-(imidazol-1-yl)benzoyl Substitutes proline with piperidine
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one Azetidinone 4-benzoylphenyl Replaces proline with azetidinone ring

Key Observations :

  • The 3-methylbutoxy group enhances lipophilicity compared to simpler alkoxy or alkyl substituents (e.g., in 1-(4-methylbutanoyl)-L-proline) .
  • Heterocyclic variations (e.g., piperidine in or azetidinone in ) alter conformational stability and target selectivity.

Physicochemical and Pharmacokinetic Properties

While explicit data for 1-[4-(3-methylbutoxy)benzoyl]proline are scarce, inferences can be drawn from analogs:

Property 1-[4-(3-Methylbutoxy)benzoyl]proline 1-(4-Methylbutanoyl)-L-proline {2-[4-(3-Methylbutoxy)phenyl]ethyl}amine HCl
Molecular Weight (g/mol) ~335 (estimated) 199.25 279.82
LogP (Predicted) ~3.2 (highly lipophilic) ~1.5 ~2.0
Solubility Low (organic solvents) Moderate (aqueous/organic) High (due to HCl salt)
Hydrogen Bond Acceptors 5 4 2

Notes:

  • The proline ring contributes to stereochemical complexity, which may influence binding to chiral biological targets .
A. Neurotransmitter Modulation
  • Piperidine-based benzoyl derivatives (e.g., 1-[4-(Imidazol-1-yl)benzoyl]piperidine) interact with acetylcholine receptors, suggesting that the target compound may similarly modulate neurotransmitter systems .
  • Proline’s conformational constraints could enhance selectivity for G protein-coupled receptors (GPCRs) .
B. Enzyme Inhibition
C. Anticancer Potential
  • Compounds with lipophilic aromatic groups (e.g., indole-3-carbinol) exhibit anticancer properties via apoptosis induction. The 3-methylbutoxybenzoyl group may similarly disrupt cancer cell membranes .

Future Studies Should Address :

  • Synthesis optimization for improved yield and purity.
  • In vitro screening against cancer cell lines and neurotransmitter receptors.
  • Computational modeling to predict binding modes and metabolic stability.

Q & A

Q. What are the established synthetic routes for 1-[4-(3-methylbutoxy)benzoyl]proline, and what are their critical reaction parameters?

The synthesis typically involves coupling a benzoyl derivative with proline under controlled conditions. A common approach includes:

  • Protection of proline’s amino group (e.g., using tert-butyloxycarbonyl (Boc) protection) to prevent undesired side reactions during benzoylation .
  • Coupling of 4-(3-methylbutoxy)benzoic acid to the protected proline via carbodiimide-mediated activation (e.g., EDC/HOBt), followed by deprotection . Key parameters include reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or DMF), and stoichiometric ratios to minimize racemization .

Q. How is the structural identity of 1-[4-(3-methylbutoxy)benzoyl]proline confirmed experimentally?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR are used to verify the presence of the 3-methylbutoxy group (δ ~1.0–1.5 ppm for methyl groups) and the benzoyl-proline linkage (δ ~4.5–5.0 ppm for proline’s α-proton) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight (C18_{18}H25_{25}NO4_4, theoretical [M+H]+^+ = 320.1856) .
  • X-ray crystallography (if crystalline): Validates spatial arrangement of the benzoyl and proline moieties .

Q. What chromatographic methods are recommended for purity analysis?

Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) achieves baseline separation of 1-[4-(3-methylbutoxy)benzoyl]proline from common impurities (e.g., unreacted proline or benzoyl intermediates). Purity >95% is typically required for pharmacological studies .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up 1-[4-(3-methylbutoxy)benzoyl]proline production?

  • Solvent optimization : Replacing dichloromethane with toluene improves scalability and reduces environmental impact .
  • Catalytic efficiency : Use of DMAP (4-dimethylaminopyridine) enhances coupling reaction rates by stabilizing the active ester intermediate .
  • Racemization control : Lower reaction temperatures (0–5°C) and shorter coupling times (<2 hours) preserve proline’s stereochemical integrity .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies in reported IC50_{50} values (e.g., enzyme inhibition assays) may arise from:

  • Batch-to-batch variability : Rigorous HPLC and NMR quality control ensures consistent compound purity .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and temperature (37°C) to align with in vivo environments .
  • Metabolic instability : Evaluate stability in liver microsomes to rule out rapid degradation as a confounding factor .

Q. What pharmacological mechanisms are hypothesized for 1-[4-(3-methylbutoxy)benzoyl]proline?

Computational docking studies suggest interaction with G protein-coupled receptors (GPCRs) due to structural similarity to proline-containing peptidomimetics (e.g., vasopressin receptor antagonists) . Experimental validation includes:

  • Radioligand binding assays using 3^3H-labeled analogs to quantify receptor affinity .
  • Functional assays (e.g., cAMP modulation) to assess agonism/antagonism .

Q. What strategies mitigate hydrolytic degradation of 1-[4-(3-methylbutoxy)benzoyl]proline in aqueous buffers?

  • pH optimization : Stability is maximized at pH 5–6, avoiding alkaline conditions that promote ester hydrolysis .
  • Lyophilization : Storage as a lyophilized powder reduces hydrolytic degradation compared to aqueous solutions .

Q. How can computational modeling guide derivative design for improved target selectivity?

  • Molecular dynamics simulations : Predict binding poses of 1-[4-(3-methylbutoxy)benzoyl]proline derivatives in target receptors (e.g., GPCRs) .
  • QSAR (Quantitative Structure-Activity Relationship) analysis : Correlate substituent modifications (e.g., methylbutoxy chain length) with activity data to prioritize synthetic targets .

Methodological Notes

  • Stereochemical integrity : Monitor proline’s chiral center via polarimetry or chiral HPLC during synthesis .
  • In vivo studies : Use pharmacokinetic profiling (e.g., IV administration in rodents) to assess bioavailability and half-life .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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